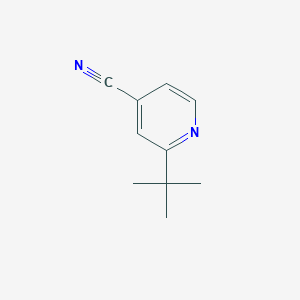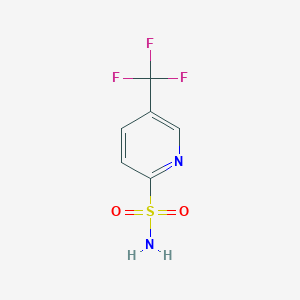
5-(Trifluoromethyl)pyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)pyridine-2-sulfonamide is a pyridine derivative . It is a heterocyclic building block with applications in catalysis, drug design, molecular recognition, and natural product synthesis . The molecular formula of this compound is C6H5F3N2O2S .
Synthesis Analysis
The synthesis of pyridines with a sulfonamide moiety involves a cooperative vinylogous anomeric-based oxidation mechanism . This process is catalyzed by a novel quinoline-based dendrimer-like ionic liquid . All target molecules are achieved in short reaction times and high yields . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group at the 5-position and a sulfonamide group at the 2-position . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization . Hazardous reactions of this compound include the production of monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride .
Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives, including this compound, are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
- 5-(Trifluoromethyl)pyridine-2-sulfonamide plays a significant role in chemical synthesis. It acts as a catalyst or intermediate in various reactions, such as the cyclisation of homoallylic sulfonamides to form pyrrolidines, contributing to the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Carbonic Anhydrase Inhibition
- This compound has been studied for its inhibitory properties against carbonic anhydrase, an enzyme involved in many physiological processes. Research shows that derivatives of this compound exhibit different inhibitory properties, influencing the orientation and effectiveness of enzyme inhibition, particularly in tumor-associated human carbonic anhydrase isoforms (Bozdağ et al., 2014).
Fluorinated Compound Synthesis
- The compound is pivotal in synthesizing fluorinated pyrrolidines and prolines. These syntheses involve nucleophilic cyclizations and hydrogenation processes to create structurally diverse molecules, including optically active prolines (Nadano et al., 2006).
Self-Assembled Noncovalent Heterodimetallic Complexes
- Studies have demonstrated that sulfonamide groups, such as those in this compound, can be used to create complex molecular structures with optical and magnetic activity. These studies shed light on the electronic effects of electron-withdrawing sulfonamide groups in such assemblies (Edder et al., 2000).
Infrared Spectroscopy
- This compound has been a subject of mass spectrometric studies, highlighting the importance of classical electron ionisation spectra in confirming the structures of complex molecules (Haskins et al., 2004).
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its intermediates, including 5-(Trifluoromethyl)pyridine-2-sulfonamide, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Mecanismo De Acción
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group can significantly affect the biological activities of compounds .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which could potentially be affected by the presence of the trifluoromethyl group .
Action Environment
The trifluoromethyl group is known to exhibit unique physicochemical properties that could potentially be influenced by environmental factors .
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGBQAQQGTDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
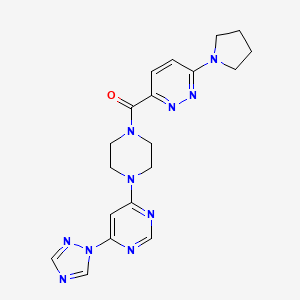
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809130.png)

![2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2809133.png)

![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)
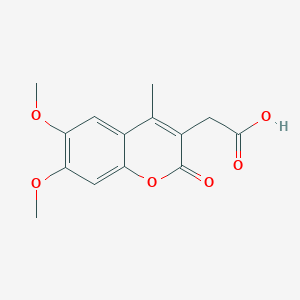
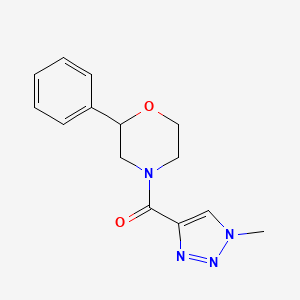

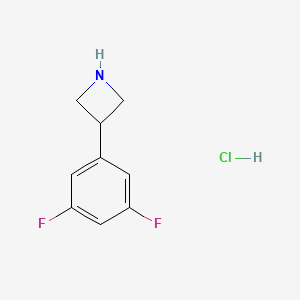
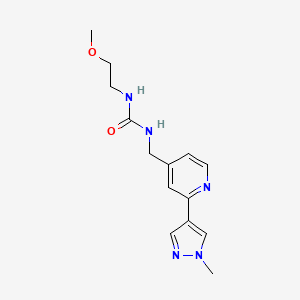
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2809145.png)
